molecular formula C17H24N6O2 B12842587 tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B12842587
M. Wt: 344.4 g/mol
InChI Key: ZMXVGOZCIPGLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a phenyl-tetrazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate typically involves multicomponent reactions. One common method is the Ugi-azide four-component reaction, which involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . This reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, resulting in moderate to high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.

Scientific Research Applications

tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate involves its interaction with molecular targets through its tetrazole and piperazine moieties. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is unique due to its combination of a tetrazole ring and a piperazine moiety, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C17H24N6O2

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl 4-[phenyl(2H-tetrazol-5-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H24N6O2/c1-17(2,3)25-16(24)23-11-9-22(10-12-23)14(15-18-20-21-19-15)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,19,20,21)

InChI Key

ZMXVGOZCIPGLQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=NNN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.